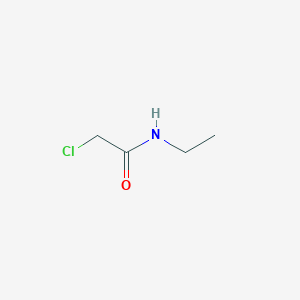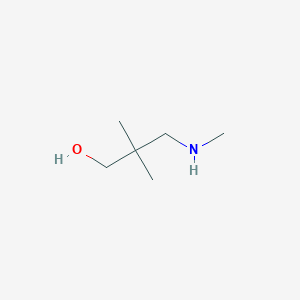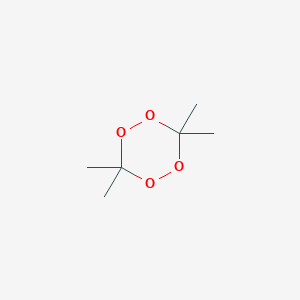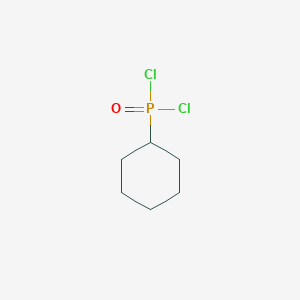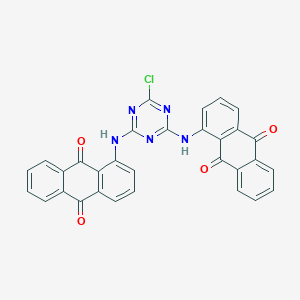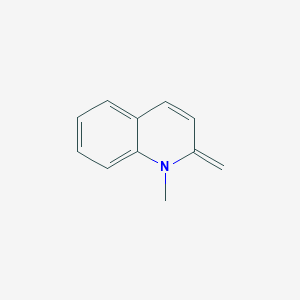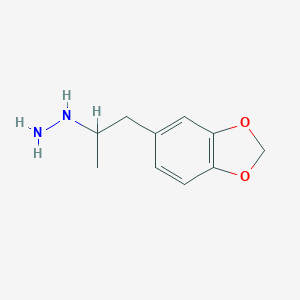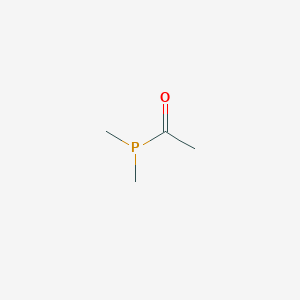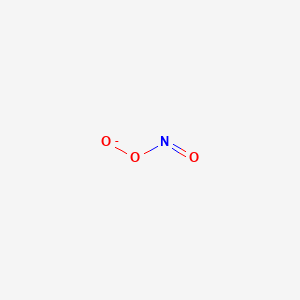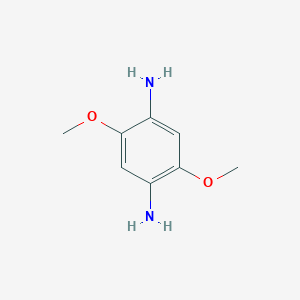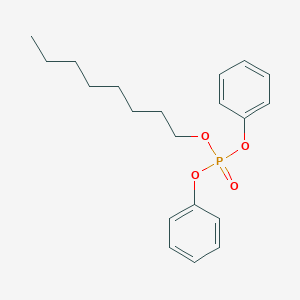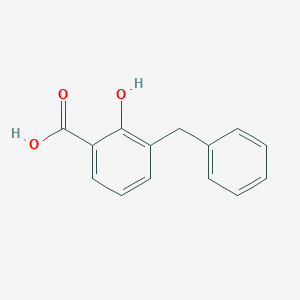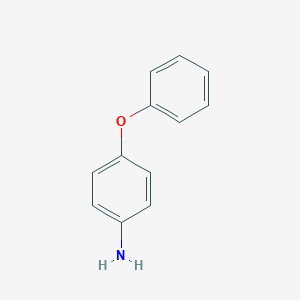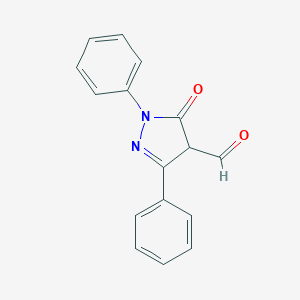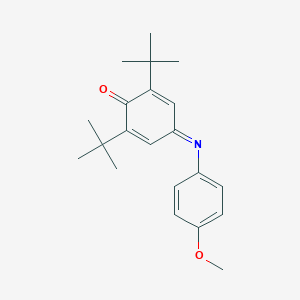
2,6-Ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as DIBO, and it is a member of the cyclohexadienone family of compounds. DIBO has been found to have a number of interesting properties that make it useful for a variety of different research applications.
作用機序
The mechanism of action of DIBO is not well understood. However, it is thought that the imine group in DIBO may react with nucleophiles such as thiols on the surface of biomolecules. This reaction could lead to the formation of a covalent bond between the biomolecule and DIBO, resulting in the crosslinking of the two molecules.
生化学的および生理学的効果
The biochemical and physiological effects of DIBO are not well characterized. However, studies have shown that DIBO is relatively non-toxic to cells and has low immunogenicity. This makes it an attractive candidate for use in a variety of different research applications.
実験室実験の利点と制限
One of the main advantages of DIBO is its ability to crosslink biomolecules with high efficiency. This property makes DIBO useful for a variety of different applications in the lab. However, one limitation of DIBO is its relatively low solubility in water. This can make it difficult to work with in aqueous environments.
将来の方向性
There are a number of different future directions for research on DIBO. One promising area of research is the development of new methods for synthesizing DIBO that are more efficient and cost-effective. Another area of research is the development of new applications for DIBO in the fields of drug delivery, diagnostics, and imaging. Overall, the potential applications of DIBO in scientific research are vast, and continued research in this area is likely to yield many exciting discoveries.
合成法
The synthesis of DIBO can be achieved through a number of different methods. One common method involves the reaction of 4-methoxybenzaldehyde with tert-butylamine to form the imine intermediate. This intermediate is then reacted with cyclohexa-2,5-dien-1-one to form the final product. Other methods for synthesizing DIBO have also been reported in the literature.
科学的研究の応用
DIBO has been studied for a number of different scientific research applications. One of the most promising applications for DIBO is in the field of bioconjugation. DIBO has been found to be an effective crosslinking agent for the conjugation of biomolecules such as proteins and peptides. This property makes DIBO useful for a variety of different applications, including drug delivery, diagnostics, and imaging.
特性
CAS番号 |
17119-01-6 |
|---|---|
製品名 |
2,6-Ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one |
分子式 |
C21H27NO2 |
分子量 |
325.4 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H27NO2/c1-20(2,3)17-12-15(13-18(19(17)23)21(4,5)6)22-14-8-10-16(24-7)11-9-14/h8-13H,1-7H3 |
InChIキー |
BNWCUJIDTGBBHE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC2=CC=C(C=C2)OC)C=C(C1=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=NC2=CC=C(C=C2)OC)C=C(C1=O)C(C)(C)C |
同義語 |
2,6-Bis(1,1-dimethylethyl)cyclohexa-2,5-diene-1,4-dione, 4-(4-methoxyp henyl)imine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



